Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

Description

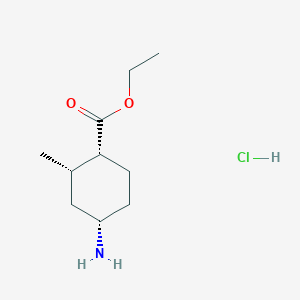

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chiral cyclohexane derivative featuring a stereochemically defined amino group at position 4, a methyl substituent at position 2, and an ethyl ester moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it relevant for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)9-5-4-8(11)6-7(9)2;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9+;/m0./s1 |

InChI Key |

ZOJHYUXHPYWVPT-CTERPIQNSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](C[C@@H]1C)N.Cl |

Canonical SMILES |

CCOC(=O)C1CCC(CC1C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

- IUPAC Name: Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight: 221.73 g/mol

- Appearance: White solid

- Solubility: Soluble in water due to the hydrochloride salt form

- Melting Point: Approximately 152–156°C (similar trans-isomers)

The hydrochloride salt enhances aqueous solubility and stability, which is critical for its handling and applications in pharmaceutical contexts.

Preparation Methods

Overview

Several synthetic routes exist for preparing this compound. The choice of method depends on factors such as desired stereochemical purity, yield, scalability, and environmental considerations.

Synthetic Routes

Esterification of Chiral Amino Acids

A common approach involves the esterification of the corresponding chiral amino acid precursor, rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylic acid, with ethanol under acidic conditions, followed by conversion to the hydrochloride salt.

Reaction:

$$

\text{rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$Catalysts: Concentrated hydrochloric acid or other acid catalysts facilitate esterification.

Conditions: Typically reflux in ethanol; temperature control is crucial to maintain stereochemical integrity.

Purification: Recrystallization from polar solvents (e.g., methanol/water) enhances purity and stereochemical homogeneity.

Chiral Resolution and Enzymatic Methods

Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures can yield enantiomerically enriched ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate.

Advantages: High enantiomeric excess, mild reaction conditions, environmentally friendly.

Limitations: Scale-up challenges and cost of enzymes.

Direct Amination of Cyclohexanone Derivatives

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol | Solvent for esterification |

| Catalyst | Concentrated HCl or acid catalysts | Promotes esterification and salt formation |

| Temperature | Reflux (~78°C for ethanol) | Maintains reaction rate without racemization |

| Reaction Time | Several hours (4–12 h) | Depends on scale and catalyst efficiency |

| Purification | Recrystallization from methanol/water | Enhances purity and stereochemical integrity |

Analytical Characterization and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess and confirm stereochemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm structure; coupling constants help verify stereochemistry.

X-ray Crystallography: Definitive method for absolute configuration confirmation.

Melting Point Analysis: Consistent melting points (152–156°C) indicate high purity and correct stereochemistry.

Comparative Data of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Unique Features |

|---|---|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | C₉H₁₇NO₂ | ~175 | ~130 | Lacks methyl group at position 2 |

| Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 221.73 | 152–156 | Specific stereochemistry affecting bioactivity |

| trans-Ethyl 4-aminocyclohexanecarboxylic acid ethyl ester HCl | C₉H₁₈ClNO₂ | ~207 | 151–155 | Different stereochemistry and reactivity |

This comparison highlights the influence of stereochemistry and substitution on physicochemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Various amines or halides under controlled temperature and pressure.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride exhibits significant pharmacological potential due to its structural similarity to neurotransmitters. Its applications in drug development include:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions related to neurotransmitter imbalances such as depression and anxiety disorders.

- Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) positions it as a candidate for therapeutic strategies aimed at oxidative stress-related diseases.

Case Study: Neuropharmacological Effects

A study investigating the effects of this compound on rodent models demonstrated its potential in reducing anxiety-like behaviors. The results indicated a significant decrease in anxiety levels measured by elevated plus maze tests, suggesting its utility as an anxiolytic agent.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its unique stereochemistry allows for diverse synthetic pathways which can lead to various derivatives with enhanced properties.

Research indicates that this compound has implications in neuropharmacology due to its interaction with various receptors involved in mood regulation.

Potential Mechanisms

Mechanism of Action

The mechanism of action of Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on molecular features, synthesis, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Comparable Compounds

Key Observations :

- Cyclohexane vs. Bicyclic Systems : The target compound’s cyclohexane backbone contrasts with bicyclic systems (e.g., azabicyclo[3.1.0]hexane in ), which confer distinct conformational rigidity and steric effects.

- Substituent Effects: The 4-amino and 2-methyl groups in the target compound enhance stereochemical complexity compared to rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate, which lacks the methyl group . This methyl group may influence solubility and receptor binding in pharmacological contexts.

- Salt Forms : All compared compounds are hydrochloride salts, improving aqueous solubility and stability.

Biological Activity

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a compound of significant interest in pharmacological research due to its unique stereochemical properties and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H16ClN2O2

- Molecular Weight : 221.73 g/mol

- Physical Appearance : White solid, soluble in water due to the hydrochloride group.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural similarity to certain neurotransmitters suggests potential applications in treating conditions associated with neurotransmitter imbalances.

Research shows that this compound may influence neurotransmitter systems through several proposed mechanisms:

- Receptor Modulation : It may act as a modulator for specific neurotransmitter receptors, potentially enhancing or inhibiting their activity.

- Neuroprotective Effects : Studies suggest possible neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Activity : There is emerging evidence indicating antimicrobial properties, although further validation is needed.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |

| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer | Specific stereochemistry affecting biological activity |

| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

-

Neurotransmitter Interaction Study :

- A study assessed its effects on serotonin and dopamine receptors. Results indicated a dose-dependent modulation of receptor activity, suggesting potential therapeutic applications in mood disorders.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be promising for further development.

-

Neuroprotective Effects :

- In animal models of neurodegeneration, administration of the compound showed reduced neuronal loss and improved behavioral outcomes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.